Levofloxacin q-acid

Catalog No.
S710070
CAS No.
100986-89-8
M.F
C13H9F2NO4
M. Wt
281.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin q-acid

CAS Number

100986-89-8

Product Name

Levofloxacin q-acid

IUPAC Name

(2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C13H9F2NO4

Molecular Weight

281.21 g/mol

InChI

InChI=1S/C13H9F2NO4/c1-5-4-20-12-9(15)8(14)2-6-10(12)16(5)3-7(11(6)17)13(18)19/h2-3,5H,4H2,1H3,(H,18,19)/t5-/m0/s1

InChI Key

NVKWWNNJFKZNJO-YFKPBYRVSA-N

SMILES

Array

Synonyms

Levofloxacin Carboxylic Acid (Levofloxacin Difluoro Impurity); (3S)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid; Levofloxacin Q-Acid; USP Levofloxacin Related Compound B;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O

The exact mass of the compound Levofloxacin Q-Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Levofloxacin Q-acid, chemically defined as (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid, is the critical chiral precursor for the synthesis of the fluoroquinolone antibiotic Levofloxacin. Commercially, it is procured for its high stereochemical purity (specific rotation -62.0° to -66.0°) and robust thermal stability (melting point >280°C), which facilitate direct condensation with N-methylpiperazine. Beyond active pharmaceutical ingredient (API) manufacturing, high-purity grades (>98.0% HPLC) are essential as analytical reference standards (EP Impurity F / USP Related Compound B) for regulatory compliance and impurity profiling in final drug products .

Substituting Levofloxacin Q-acid with its racemic counterpart, Ofloxacin Q-acid, requires late-stage chiral resolution of the final API, resulting in a mandatory >50% yield loss and significantly increased downstream processing complexity [1]. Attempting to use the immediate upstream precursor, Levofloxacin ethyl ester (CAS 106939-34-8), introduces an unnecessary hydrolysis step that extends cycle times and risks carrying over esterification byproducts into the final condensation reaction. Furthermore, utilizing crude or lower-purity Q-acid grades fails to meet the strict stereochemical and chemical purity requirements needed to prevent the carryover of Dextrofloxacin or unreacted fluorinated intermediates, which would cause the final API to fail USP/EP compendial limits .

Stereospecific API Condensation Efficiency

Direct condensation of Levofloxacin Q-acid with N-methylpiperazine in DMSO yields the enantiopure (S)-isomer (Levofloxacin) with high efficiency (>85% under optimized conditions). In contrast, using the racemic Ofloxacin Q-acid baseline produces a racemic mixture, necessitating a late-stage chiral resolution that inherently discards at least 50% of the synthesized material as the inactive (R)-enantiomer [1].

Evidence DimensionEffective Yield of (S)-Enantiomer API
Target Compound Data>85% direct conversion to enantiopure Levofloxacin
Comparator Or BaselineOfloxacin Q-acid (requires resolution, >50% yield loss)
Quantified DifferenceEliminates >50% downstream yield loss
ConditionsNucleophilic aromatic substitution (SNAr) with N-methylpiperazine in DMSO at 90-120°C

Procuring the enantiopure Q-acid eliminates complex downstream chiral separation, effectively doubling the yield of the active pharmaceutical ingredient.

Thermal Stability for Aggressive Process Drying

Levofloxacin Q-acid exhibits exceptional thermal stability with a decomposition melting point exceeding 280°C. When compared to its immediate synthetic precursor, Levofloxacin ethyl ester (CAS 106939-34-8), which melts at 258-260°C, the Q-acid provides a significantly wider thermal operating window . This robust thermal profile allows for aggressive high-temperature drying to remove residual moisture prior to the moisture-sensitive condensation step.

Evidence DimensionMelting Point / Thermal Decomposition Limit
Target Compound Data>280°C (decomposition)
Comparator Or BaselineLevofloxacin ethyl ester (258-260°C)
Quantified Difference>20°C higher thermal stability threshold
ConditionsStandard melting point determination / thermal drying protocols

Higher thermal stability allows manufacturers to implement aggressive drying protocols, preventing moisture-induced side reactions during the critical N-methylpiperazine coupling phase.

Pharmacopeial Impurity Profiling Suitability

High-purity Levofloxacin Q-acid (>98.0% HPLC) is officially recognized as Levofloxacin EP Impurity F and USP Related Compound B. It serves as the exact reference standard required to quantify unreacted precursor limits in final Levofloxacin API batches, whereas uncharacterized crude intermediates cannot provide the quantitative precision needed to ensure the API meets the strict <0.1% individual impurity threshold mandated by pharmacopeial monographs.

Evidence DimensionReference Standard Purity Limit
Target Compound Data>98.0% HPLC purity, specific rotation -62.0° to -66.0°
Comparator Or BaselineUncharacterized crude intermediates (variable purity)
Quantified DifferenceEnables precise quantification to <0.1% impurity limits
ConditionsHPLC/LC-MS impurity profiling of final Levofloxacin API

Procuring high-purity Q-acid as an analytical standard is mandatory for API release testing and regulatory compliance.

Commercial Manufacturing of Levofloxacin API

Due to its high stereochemical purity and direct reactivity, Levofloxacin Q-acid is the preferred industrial precursor for the synthesis of Levofloxacin. It undergoes direct nucleophilic aromatic substitution with N-methylpiperazine, bypassing the need for inefficient late-stage chiral resolution .

Pharmacopeial Reference Standards (EP Impurity F / USP Related Compound B)

High-purity grades of Levofloxacin Q-acid are utilized by quality control laboratories as critical analytical standards. They are essential for calibrating HPLC and LC-MS instruments to detect and quantify unreacted precursor carryover in final Levofloxacin batches, ensuring compliance with strict <0.1% impurity limits .

Development of Novel Fluoroquinolone Derivatives

Leveraging its robust thermal stability and reactive C-7 position, Levofloxacin Q-acid serves as a versatile chiral scaffold in medicinal chemistry. It is used to synthesize novel antibacterial agents by coupling with various functionalized amines, expanding the structure-activity relationship studies of the fluoroquinolone class .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

281.04996409 Da

Monoisotopic Mass

281.04996409 Da

Heavy Atom Count

20

Appearance

White Solid to Pale Yellow Solid

Melting Point

>300 °C

UNII

08GT8FY84E

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

100986-89-8
82419-35-0

Wikipedia

Levofloxacin q-acid

Dates

Last modified: 08-15-2023

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